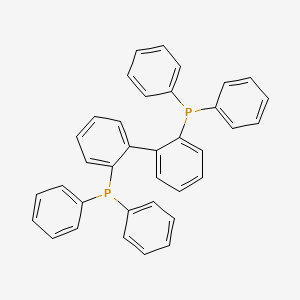

2,2'-Bis(diphenylphosphino)-1,1'-biphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[2-(2-diphenylphosphanylphenyl)phenyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28P2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTJBNJOHNTQBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370589 | |

| Record name | 2,2'-Bis(diphenylphosphino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84783-64-2 | |

| Record name | 2,2'-Bis(diphenylphosphino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP): Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and key properties of 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl, commonly known as BIPHEP. This bidentate phosphine ligand is a valuable tool in transition metal catalysis, finding application in various organic transformations.

Structure and Properties

This compound (BIPHEP) is an organophosphorus compound with the chemical formula C₃₆H₂₈P₂.[1][2] It possesses a biphenyl backbone with diphenylphosphino groups substituted at the 2 and 2' positions. This substitution pattern results in a chiral, atropisomeric structure, although the enantiomers of unsubstituted BIPHEP rapidly interconvert at room temperature in solution.[3] The molecular weight of BIPHEP is 522.56 g/mol .

Structural Data

| Parameter | Value |

| Bond Lengths (Å) | |

| P1–C1 | 1.845(3) |

| P1–C7 | 1.835(3) |

| P1–C13 | 1.842(3) |

| C1-C6 | 1.405(4) |

| C1-C2 | 1.411(4) |

| Bond Angles (°) ** | |

| C1–P1–C7 | 102.3(1) |

| C1–P1–C13 | 101.5(1) |

| C7–P1–C13 | 103.8(1) |

| P1–C1–C6 | 122.3(2) |

| P1–C1–C2 | 118.4(2) |

| Torsion Angles (°) ** | |

| C2-C1-C1'-C2' | -65.8(4) |

| P1-C1-C1'-P1' | -13.1(3) |

Data is representative and based on the crystal structure of a BIPHEP derivative. Actual values for BIPHEP may vary slightly.

Spectroscopic Data

The structure of BIPHEP can be confirmed using various spectroscopic techniques.

| Technique | Data |

| ³¹P NMR (CDCl₃) | δ -13.1 ppm |

| ¹H NMR (CDCl₃) | δ 7.6-6.8 (m, 28H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ 148.2, 142.9, 138.3, 134.0, 133.8, 133.6, 133.3, 130.5, 128.6, 128.4, 128.2, 127.0 |

| FTIR (KBr, cm⁻¹) | 3055 (w, C-H stretch, aromatic), 1585 (m, C=C stretch, aromatic), 1479 (s, C=C stretch, aromatic), 1433 (s, P-Ph), 743 (s, C-H bend, aromatic), 696 (s, P-Ph) |

Synthesis of BIPHEP

A common and effective method for the synthesis of BIPHEP involves a two-step process: an Ullmann coupling reaction to form the biphenyl backbone, followed by the reduction of the resulting phosphine oxide.

Synthesis Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Experimental Protocols

Step 1: Synthesis of 2,2'-Bis(diphenylphosphinyl)-1,1'-biphenyl via Ullmann Coupling

This procedure is adapted from the synthesis of related biaryl phosphine oxides.

-

Materials:

-

2-Iodophenyldiphenylphosphine oxide

-

Copper powder, activated

-

Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenyldiphenylphosphine oxide (1.0 eq) and activated copper powder (2.0 eq).

-

Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting material.

-

Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the copper salts.

-

Remove the DMF under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2,2'-bis(diphenylphosphinyl)-1,1'-biphenyl as a white solid.

-

Step 2: Reduction of 2,2'-Bis(diphenylphosphinyl)-1,1'-biphenyl to BIPHEP

This procedure is adapted from the general reduction of phosphine oxides using trichlorosilane.[4]

-

Materials:

-

2,2'-Bis(diphenylphosphinyl)-1,1'-biphenyl

-

Trichlorosilane (HSiCl₃)

-

Triethylamine (Et₃N)

-

Xylene, anhydrous

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add 2,2'-bis(diphenylphosphinyl)-1,1'-biphenyl (1.0 eq).

-

Add anhydrous xylene to dissolve the starting material (concentration approximately 0.1 M).

-

Add triethylamine (5.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath and slowly add trichlorosilane (4.0 eq) dropwise via syringe.

-

After the addition is complete, warm the reaction mixture to reflux (approximately 140 °C) and maintain for 4-6 hours. Monitor the reaction by ³¹P NMR spectroscopy until the starting material is consumed.

-

Cool the reaction to room temperature and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by recrystallization from a mixture of dichloromethane and ethanol to yield BIPHEP as a white crystalline solid.

-

Applications in Catalysis

BIPHEP is a versatile ligand for various transition metal-catalyzed reactions, most notably in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed asymmetric hydrogenations.

Suzuki-Miyaura Cross-Coupling

In the Suzuki-Miyaura coupling, BIPHEP can serve as a ligand for the palladium catalyst, facilitating the formation of carbon-carbon bonds between aryl halides and boronic acids. The bulky nature of the BIPHEP ligand promotes the reductive elimination step and stabilizes the active Pd(0) species.

Asymmetric Hydrogenation

Chiral derivatives of BIPHEP are effective ligands in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as enamides, to produce enantiomerically enriched products.[5][6] The chiral pocket created by the ligand around the metal center dictates the stereochemical outcome of the hydrogenation.

References

- 1. This compound | C36H28P2 | CID 2734940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An ortho-substituted BIPHEP ligand and its applications in Rh-catalyzed hydrogenation of cyclic enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] An ortho-substituted BIPHEP ligand and its applications in Rh-catalyzed hydrogenation of cyclic enamides. | Semantic Scholar [semanticscholar.org]

physical and chemical properties of BIPHEP ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIPHEP, or (2,2'-bis(diphenylphosphino)-1,1'-biphenyl), is a chiral diphosphine ligand renowned for its application in asymmetric catalysis. Its unique biphenyl backbone imparts a flexible yet sterically demanding chiral environment around a metal center, enabling high enantioselectivity in a variety of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties of the BIPHEP ligand, detailed experimental protocols for its synthesis and characterization, and a mechanistic exploration of its role in asymmetric catalysis.

Physical and Chemical Properties

The physical and chemical properties of BIPHEP and its derivatives are crucial for their application in catalysis, influencing factors such as solubility, stability, and catalytic activity.

General Properties

| Property | Value | Reference |

| IUPAC Name | (1,1'-Biphenyl-2,2'-diyl)bis(diphenylphosphane) | N/A |

| Molecular Formula | C₃₆H₂₈P₂ | |

| Molecular Weight | 522.56 g/mol | |

| Appearance | White crystalline solid | [1] |

| Melting Point | 210-214 °C | [1] |

Solubility

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

³¹P NMR: The ³¹P NMR spectrum of BIPHEP typically shows a single sharp peak, indicating the equivalence of the two phosphorus atoms. In chiral complexes, the phosphorus atoms can become diastereotopic, leading to more complex splitting patterns.[3][4][5][6]

-

¹H NMR: The ¹H NMR spectrum of BIPHEP displays a complex series of multiplets in the aromatic region, corresponding to the protons of the biphenyl and phenyl groups.[7][8][9]

Infrared (IR) Spectroscopy

The FT-IR spectrum of BIPHEP is characterized by absorption bands corresponding to the vibrations of its aromatic rings and phosphine groups. Key vibrational modes include:

-

C-H stretching of the aromatic rings.

-

C=C stretching within the aromatic rings.

-

P-C stretching.

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of the BIPHEP ligand and its fragments.

Experimental Protocols

Synthesis of BIPHEP via Ullmann Coupling

The Ullmann coupling reaction is a common method for the synthesis of biaryl compounds, including the biphenyl backbone of the BIPHEP ligand.[10][11][12][13]

Materials:

-

2-bromophenyl)diphenylphosphine oxide

-

Copper powder

-

Solvent (e.g., DMF)

-

Base (e.g., potassium carbonate)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine (2-bromophenyl)diphenylphosphine oxide and copper powder.

-

Add the solvent and base to the flask.

-

Heat the reaction mixture to a high temperature (typically >150 °C) and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an appropriate organic solvent and wash with water to remove inorganic salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude BIPHEP oxide.

-

Reduce the BIPHEP oxide to BIPHEP using a suitable reducing agent (e.g., trichlorosilane).

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds like BIPHEP.[14][15][16][17]

Procedure:

-

Dissolve the crude BIPHEP in a minimum amount of a hot solvent in which BIPHEP is highly soluble at elevated temperatures but poorly soluble at room temperature (e.g., ethanol or a mixture of solvents like dichloromethane/hexane).

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified BIPHEP crystals under vacuum.

Asymmetric Catalysis with BIPHEP Ligands

BIPHEP and its derivatives are highly effective ligands in a variety of asymmetric catalytic reactions, most notably in hydrogenation reactions.

Catalytic Cycle of Asymmetric Hydrogenation

The catalytic cycle for the asymmetric hydrogenation of a prochiral olefin by a Rh-BIPHEP complex typically involves the following key steps:[18][19][20][21][22]

-

Catalyst Activation: The precatalyst, often a Rh(I) complex, coordinates with the solvent and the BIPHEP ligand.

-

Substrate Coordination: The prochiral olefin substrate coordinates to the rhodium center, forming a diastereomeric catalyst-substrate adduct.

-

Oxidative Addition: Molecular hydrogen (H₂) undergoes oxidative addition to the rhodium center, forming a rhodium dihydride species.

-

Migratory Insertion: One of the hydride ligands migrates to one of the carbons of the double bond of the coordinated substrate. This is often the rate-determining and enantioselective step.

-

Reductive Elimination: The second hydride ligand transfers to the other carbon of the former double bond, leading to the formation of the chiral product and regeneration of the active catalyst.

Enantioselective Mechanism with Ru-BIPHEP Complexes

In ruthenium-catalyzed asymmetric hydrogenations, the mechanism of enantioselection is often attributed to the specific geometry and electronic properties of the Ru-BIPHEP complex. The chirality of the BIPHEP ligand dictates the preferred coordination of the substrate, leading to the favored formation of one enantiomer of the product.[23][24][25][26][27]

The experimental workflow for investigating such a catalytic system typically involves catalyst preparation, reaction execution, and product analysis.

References

- 1. strem.com [strem.com]

- 2. benchchem.com [benchchem.com]

- 3. 31P NMR study of the stoichiometry, stability and thermodynamics of complex formation between palladium(II) acetate and bis(diphenylphosphino)ferrocene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 1,2-BIS(DIMETHYLPHOSPHINO)ETHANE(23936-60-9) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 16. mt.com [mt.com]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Diastereoselective preparation and characterization of ruthenium bis(bipyridine) sulfoxide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Fine-Tuning of the Optical and Electrochemical Properties of Ruthenium(II) Complexes with 2-Arylbenzimidazoles and 4,4′-Dimethoxycarbonyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP)

CAS Number: 84783-64-2

This technical guide provides a comprehensive overview of 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl, a prominent phosphine ligand in modern catalysis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, synthesis, and applications in key chemical transformations, supported by experimental protocols and data.

Core Compound Properties

This compound, commonly known as BIPHEP, is a bidentate phosphine ligand widely employed in transition metal catalysis. Its structure, featuring a biphenyl backbone, imparts unique steric and electronic properties to its metal complexes, influencing their catalytic activity and selectivity.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₂₈P₂ | [1] |

| Molecular Weight | 522.56 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 210-214 °C | [2] |

| CAS Number | 84783-64-2 | [1] |

Synthesis of this compound

The synthesis of BIPHEP is a multi-step process, which can be broadly categorized into the formation of a biphenyl precursor and subsequent phosphination. A common route involves the preparation of 2,2'-bis(diphenylphosphinyl)-1,1'-biphenyl, followed by its reduction.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2,2'-Bis(diphenylphosphinyl)-1,1'-biphenyl

-

Combine the ditriflate of 2,2'-biphenol, diphenylphosphine oxide, palladium(II) acetate (Pd(OAc)₂), and 1,4-bis(diphenylphosphino)butane (dppb) in dimethyl sulfoxide (DMSO).

-

Add diisopropylethylamine to the mixture.

-

Heat the heterogeneous mixture at 100 °C for 15 hours.

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel chromatography using acetone as the eluent to yield 2,2'-bis(diphenylphosphinyl)-1,1'-biphenyl as white crystals.

Step 2: Reduction to this compound

-

To a mixture of 2,2'-bis(diphenylphosphinyl)-1,1'-biphenyl and triethylamine (NEt₃) in xylene, add trichlorosilane (HSiCl₃) at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at 120 °C for 12 hours.

-

After cooling to room temperature, quench the reaction by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution.

-

Warm the mixture to 100 °C.

-

After workup, the desired product, this compound, is obtained.

Synthesis workflow for this compound.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of BIPHEP. While full spectra are often found in subscription-based databases, the following provides an overview of expected spectroscopic characteristics.

| Spectroscopy | Expected Features |

| ³¹P NMR | A single sharp peak in the decoupled spectrum, indicative of the two equivalent phosphorus atoms. The chemical shift is characteristic of triarylphosphines. |

| ¹H NMR | A complex multiplet region for the aromatic protons of the biphenyl and diphenylphosphino groups. |

| ¹³C NMR | Multiple signals in the aromatic region corresponding to the different carbon environments in the biphenyl and phenyl rings. Carbons directly attached to phosphorus will show coupling. |

| IR Spectroscopy | Characteristic absorption bands for P-C bonds and aromatic C-H and C=C stretching and bending vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 522.56 g/mol , along with characteristic fragmentation patterns. |

Applications in Catalysis

BIPHEP serves as a versatile ligand in a variety of transition metal-catalyzed reactions, including cross-coupling and asymmetric hydrogenation. Its biphenyl backbone provides a unique bite angle and steric environment that can lead to high catalytic activity and selectivity.

Rhodium-Catalyzed Conjugate Addition

BIPHEP has demonstrated excellent catalytic activity in the rhodium-catalyzed conjugate addition of boronic acids to enones.

Experimental Protocol: Rh-Catalyzed Conjugate Addition of Phenylboronic Acid to an Enone

-

In a Schlenk flask under a nitrogen atmosphere, combine phenylboronic acid, Rh(acac)(C₂H₄)₂, and this compound (BIPHEP).

-

Add dioxane and water to the flask, followed by the enone substrate via syringe.

-

Stir the mixture for 3 hours at 100 °C.

-

Remove the solvents under reduced pressure.

-

Extract the residue with ethyl acetate and wash the combined organic layers with saturated sodium bicarbonate solution.

-

After solvent removal, purify the crude product by silica gel chromatography.

Workflow for Rh-catalyzed conjugate addition using BIPHEP.

Asymmetric Hydrogenation

While data for the parent BIPHEP ligand in asymmetric hydrogenation is limited in readily accessible literature, derivatives such as MeO-BIPHEP are highly effective. The general principles and conditions are applicable to BIPHEP-type ligands. These reactions are crucial for the synthesis of chiral molecules, particularly in the pharmaceutical industry. For instance, in the asymmetric hydrogenation of methyl 2-acetamidoacrylate, a catalyst system composed of a rhodium precursor and a chiral BIPHEP-type ligand can achieve high conversion and enantioselectivity.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| Methyl 2-acetamidoacrylate | [Rh(COD)₂][BF₄] / (R)-MeOBiphep | Methyl (R)-2-acetamidopropanoate | 63:37 e.r. (R:S) | |

| β-Ketoesters | Ru(II)-MeO-BIPHEP | Chiral β-hydroxyesters | up to 99% |

General Experimental Protocol: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate

-

In a glovebox, charge a reaction vessel with the rhodium precursor (e.g., [Rh(COD)₂][BF₄]) and the chiral BIPHEP-type ligand in a suitable solvent (e.g., methanol).

-

Add the substrate, methyl 2-acetamidoacrylate.

-

Pressurize the vessel with hydrogen gas (typically 1-40 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 16-24 hours).

-

After releasing the pressure, the product can be analyzed by techniques such as GC or HPLC to determine conversion and enantiomeric excess.

Suzuki-Miyaura Cross-Coupling

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

In a reaction flask, combine the aryl halide, arylboronic acid, a base (e.g., K₂CO₃, Cs₂CO₃), a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), and the BIPHEP ligand.

-

Add a suitable solvent (e.g., toluene, dioxane, DMF), often with a small amount of water.

-

Degas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction, perform an aqueous workup, and purify the product by chromatography or recrystallization.

Safety and Handling

This compound is an air-sensitive compound and should be handled under an inert atmosphere (e.g., nitrogen or argon). It is incompatible with strong oxidizing agents. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (BIPHEP) is a valuable and versatile ligand in the field of homogeneous catalysis. Its robust synthesis and demonstrated efficacy in key organic transformations, such as conjugate additions and cross-coupling reactions, make it an important tool for synthetic chemists in academia and industry. Further exploration of its catalytic potential, particularly in asymmetric synthesis, is an ongoing area of research.

References

An In-depth Technical Guide to the Synthesis of 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP), a crucial bidentate phosphine ligand in catalysis. This document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction pathways and workflows.

Introduction

This compound, commonly known as BIPHEP, is a chiral ligand widely employed in asymmetric catalysis. Its C2 symmetry and the conformational flexibility of the biphenyl backbone make it a highly effective ligand for a variety of transition metal-catalyzed reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. The synthesis of BIPHEP and its derivatives is of significant interest to researchers in academia and the pharmaceutical industry for the development of novel catalytic systems. This guide outlines the most prevalent and efficient methods for the synthesis of BIPHEP, starting from readily available precursors.

Synthesis of the 2,2'-Dihalobiphenyl Backbone

A common precursor for the synthesis of BIPHEP is a 2,2'-dihalogenated biphenyl, such as 2,2'-dibromobiphenyl or 2,2'-diiodobiphenyl. These intermediates can be synthesized through several methods, with the Ullmann coupling and lithiation of ortho-dihalobenzenes being the most prominent.

Ullmann Coupling of 2-Iodonitrobenzene

One route to the biphenyl core involves the copper-catalyzed homocoupling of an ortho-halonitrobenzene, followed by conversion of the nitro groups to halogens. A modern, solvent-free approach utilizing ball milling offers high yields and improved environmental credentials.[1]

Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl

-

2-Iodonitrobenzene (2.5 g, ~10 mmol) is added to a copper vial containing a copper ball bearing.

-

The vial is subjected to high-speed ball milling overnight.

-

The resulting solid is recrystallized from hot ethanol to yield bright yellow needle-like crystals of 2,2'-dinitrobiphenyl.

This dinitro compound can then be converted to the corresponding dihalide through standard procedures involving reduction of the nitro groups to amines, followed by diazotization and a Sandmeyer reaction.

Lithiation of o-Dibromobenzene

A more direct route to 2,2'-dibromobiphenyl involves the lithiation of ortho-dibromobenzene followed by quenching.

Experimental Protocol: Synthesis of 2,2'-Dibromobiphenyl

-

To a solution of o-dibromobenzene (4.72 g, 20 mmol) in anhydrous THF (50 mL) at -78 °C under an inert atmosphere, n-butyllithium (6.25 mL of a 1.6 M solution in hexanes, 10 mmol) is added dropwise.

-

The mixture is stirred at -78 °C for 30 minutes.

-

The reaction is warmed to 0 °C and then hydrolyzed by the addition of aqueous HCl (10 mL, 3 N).

-

The organic solvents are removed by rotary evaporation.

-

The residue is extracted with diethyl ether, and the combined organic extracts are concentrated under reduced pressure.

-

The crude product is purified by recrystallization from hexane to give pure 2,2'-dibromobiphenyl.

| Reaction Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Ullmann Coupling | 2-Iodonitrobenzene | Copper | None (ball mill) | Ambient | Overnight | ~97 |

| Lithiation | o-Dibromobenzene | n-BuLi, HCl | THF, Hexanes | -78 to 0 | 0.5 | 84 |

Synthesis of this compound (BIPHEP)

The final step in the synthesis of BIPHEP is the introduction of the two diphenylphosphino groups onto the 2,2'-positions of the biphenyl backbone. This is typically achieved through the reaction of a di-lithiated or di-Grignard biphenyl intermediate with chlorodiphenylphosphine, or via a phosphine oxide intermediate followed by reduction.

From 2,2'-Dibromobiphenyl via Lithiation

This method involves a double lithium-halogen exchange on 2,2'-dibromobiphenyl, followed by reaction with chlorodiphenylphosphine.

Experimental Protocol:

-

To a solution of 2,2'-dibromobiphenyl (3.12 g, 10 mmol) in anhydrous diethyl ether at -78 °C under an inert atmosphere, a solution of tert-butyllithium (1.7 M in pentane, 12.9 mL, 22 mmol) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

A solution of chlorodiphenylphosphine (4.85 g, 22 mmol) in diethyl ether is then added dropwise at -78 °C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The crude product is purified by recrystallization.

From 2,2'-Biphenol

An alternative route starts from the more readily available 2,2'-biphenol. This involves conversion of the hydroxyl groups to a better leaving group, such as a triflate, followed by a nickel-catalyzed phosphination.

Experimental Protocol:

-

Formation of the Ditriflate: To a solution of 2,2'-biphenol (1.86 g, 10 mmol) and pyridine (2.4 mL, 30 mmol) in dry dichloromethane (40 mL) at 0 °C, triflic anhydride (4.2 mL, 25 mmol) is added dropwise. The reaction is stirred at room temperature overnight. The reaction is worked up by washing with water and brine, and the organic layer is dried and concentrated.

-

Phosphination: The crude ditriflate is dissolved in anhydrous DMF. To this solution is added diphenylphosphine oxide, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., dppb), and a base (e.g., diisopropylethylamine). The mixture is heated until the reaction is complete.

-

Reduction: The resulting 2,2'-bis(diphenylphosphinyl)-1,1'-biphenyl is then reduced to BIPHEP using a reducing agent such as trichlorosilane (HSiCl3) in the presence of a tertiary amine (e.g., triethylamine) in a solvent like xylene.

| Synthesis Route | Starting Material | Key Reagents | Catalyst | Yield (%) |

| Lithiation | 2,2'-Dibromobiphenyl | t-BuLi, ClP(C6H5)2 | None | Moderate to Good |

| From Biphenol | 2,2'-Biphenol | Tf2O, (C6H5)2P(O)H, HSiCl3 | Pd(OAc)2/dppb | Good |

Purification and Characterization

The final BIPHEP product is typically a white to off-white solid. Purification is most commonly achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane.

Spectroscopic Data for this compound:

| Technique | Data |

| ¹H NMR (CDCl₃, δ) | 7.5-6.8 (m, 28H, Ar-H) |

| ¹³C NMR (CDCl₃, δ) | 148.1, 142.5, 138.2, 134.1, 133.9, 130.6, 128.8, 128.5, 128.3 |

| ³¹P NMR (CDCl₃, δ) | -14.5 |

| Mass Spec. (m/z) | 522.17 (M+) |

Reaction Pathways and Workflows

The following diagrams illustrate the key synthetic pathways and experimental workflows for the synthesis of BIPHEP.

Caption: Synthesis of 2,2'-Dibromobiphenyl via Lithiation.

Caption: Synthesis of BIPHEP from 2,2'-Dibromobiphenyl.

References

An In-depth Technical Guide to 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP), a prominent bidentate phosphine ligand. Given its crucial role in modern synthetic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, a thorough understanding of its properties and applications is essential for professionals in research and drug development. BIPHEP is widely utilized as a ligand in transition metal-catalyzed reactions, valued for its ability to influence the catalytic activity and selectivity of the metal center.

Core Properties of BIPHEP

BIPHEP is an organophosphorus compound recognized for its atropisomeric chirality, which arises from hindered rotation around the biphenyl C-C bond. This feature, combined with the electron-donating phosphine groups, makes it an effective ligand for a variety of metal catalysts, particularly palladium and rhodium. Its structural rigidity and chelation properties contribute to the stability and reactivity of the resulting metal complexes.

Quantitative Data Summary

The key physical and chemical properties of BIPHEP are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₃₆H₂₈P₂ |

| Molecular Weight | 522.56 g/mol [1] |

| CAS Number | 84783-64-2[1] |

| Appearance | White crystalline powder[2][3] |

| Melting Point | 210-214 °C[2] |

| Solubility | Soluble in non-polar organic solvents such as chloroform and benzene.[4] |

Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

BIPHEP is a highly effective ligand in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a prime example of BIPHEP's application. The BIPHEP ligand enhances the catalytic activity of the palladium center, facilitating the key steps of the catalytic cycle.

Experimental Protocol: Palladium-BIPHEP Catalyzed Suzuki-Miyaura Coupling

This section details a representative experimental procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using a palladium-BIPHEP catalyst system.

Materials and Reagents:

-

Palladium(II) acetate [Pd(OAc)₂]

-

This compound (BIPHEP)

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous 1,4-dioxane (5 mL)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (Schlenk flask or equivalent)

-

Magnetic stirrer and heating plate

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere (Argon), add Palladium(II) acetate (0.02 mmol, 2 mol%) and BIPHEP (0.022 mmol, 2.2 mol%). Add 2 mL of anhydrous 1,4-dioxane and stir the mixture at room temperature for 15-20 minutes. This allows for the in-situ formation of the active Pd(0)-BIPHEP complex.

-

Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Solvent Addition: Add the remaining anhydrous 1,4-dioxane (3 mL) to the reaction mixture.

-

Reaction Conditions: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting aryl bromide is consumed (typically 4-24 hours).

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and wash it with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

-

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the Palladium-BIPHEP complex. The bidentate BIPHEP ligand (represented as P^P) remains coordinated to the palladium center throughout the cycle, influencing its reactivity and stability.

References

The Solubility of BIPHEP in Organic Solvents: A Technical Guide for Researchers

Introduction

(2,2'-Bis(diphenylphosphino)-1,1'-biphenyl), commonly known as BIPHEP, is a chiral diphosphine ligand extensively utilized in asymmetric catalysis. Its effectiveness in inducing high enantioselectivity in a variety of chemical transformations has made it a valuable tool for chemists in academia and the pharmaceutical industry. A fundamental understanding of its solubility in common organic solvents is paramount for its practical application in synthesis, purification, and catalytic reactions. This technical guide provides a comprehensive overview of the solubility of BIPHEP, detailed experimental protocols for its determination, and visualizations of its synthesis and catalytic application.

Data Presentation: Solubility of BIPHEP

Precise quantitative solubility data for BIPHEP in a range of organic solvents is not extensively available in the public domain. However, based on its chemical structure—a large, nonpolar biphenyl backbone with four phenyl groups—and information from safety data sheets and chemical suppliers, a qualitative assessment of its solubility can be made. BIPHEP is generally described as being soluble in many common organic solvents and insoluble in water.

For research and drug development professionals requiring precise solubility values for process optimization or formulation, experimental determination is strongly recommended. The following table provides a qualitative summary of BIPHEP's expected solubility.

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Soluble |

| Toluene | C₇H₈ | Nonpolar | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar aprotic | Soluble |

| Methanol | CH₃OH | Polar protic | Sparingly soluble to insoluble |

| Ethanol | C₂H₅OH | Polar protic | Sparingly soluble to insoluble |

| Hexanes | C₆H₁₄ | Nonpolar | Sparingly soluble to insoluble |

| Acetone | C₃H₆O | Polar aprotic | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble |

| Water | H₂O | Polar protic | Insoluble |

Note: "Soluble" indicates that a significant amount of BIPHEP is expected to dissolve, making the solvent suitable for reactions and purification. "Sparingly soluble" suggests that BIPHEP has limited solubility, which might be useful for crystallization but not for creating concentrated solutions. "Insoluble" indicates that BIPHEP is not expected to dissolve to any significant extent.

Experimental Protocols: Determination of BIPHEP Solubility

For researchers who need to determine the precise solubility of BIPHEP in a specific solvent, the following experimental protocol, based on the widely used shake-flask method, is provided. This method is considered the gold standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method for Solubility Determination

1. Materials and Equipment:

-

BIPHEP (solid, high purity)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

2. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of BIPHEP in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid BIPHEP to a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Solvent Addition: Add a known volume of the organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the minimum time required to reach a stable concentration.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to allow the excess solid to settle. Alternatively, the vials can be centrifuged to facilitate the separation of the solid and liquid phases.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method.

-

Determine the concentration of BIPHEP in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation: Calculate the original concentration of BIPHEP in the saturated solution, taking into account the dilution factor. This value represents the solubility of BIPHEP in the specific solvent at the given temperature. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Mandatory Visualization

Synthesis of BIPHEP

The synthesis of BIPHEP often involves the coupling of two molecules of a diphenylphosphine derivative attached to a biphenyl precursor. A common synthetic route is the nickel-catalyzed phosphinylation of 2,2'-di(trifluoromethanesulfonyloxy)-1,1'-biphenyl with diphenylphosphine.

Catalytic Cycle of Rh-BIPHEP in Asymmetric Hydrogenation

BIPHEP is frequently used as a chiral ligand in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins. The catalytic cycle involves the coordination of the olefin to the rhodium-BIPHEP complex, followed by oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps to yield the chiral product.

31P NMR Spectrum of 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 31P Nuclear Magnetic Resonance (NMR) spectrum of 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl, commonly known as BIPHEP. This document outlines the expected spectral parameters, a detailed experimental protocol for data acquisition, and discusses the key structural features that influence its NMR spectrum, such as atropisomerism.

Introduction to BIPHEP and 31P NMR Spectroscopy

This compound (BIPHEP) is a chiral diphosphine ligand widely utilized in asymmetric catalysis. Its structure, characterized by a biphenyl backbone with two diphenylphosphino groups at the 2 and 2' positions, imparts a C2 symmetry which is crucial for its application in inducing enantioselectivity in chemical reactions.

31P NMR spectroscopy is a powerful analytical technique for the characterization of organophosphorus compounds. With a natural abundance of 100% and a spin of ½, the 31P nucleus provides sharp, well-resolved signals over a wide chemical shift range, making it an invaluable tool for structural elucidation and purity assessment of phosphine ligands like BIPHEP.

31P NMR Spectral Data of BIPHEP

The 31P NMR spectrum of free BIPHEP in solution at room temperature is expected to exhibit a single resonance. This is due to the rapid interconversion of its atropisomers on the NMR timescale, leading to an averaged signal for the two chemically equivalent phosphorus atoms.

| Compound | Solvent | 31P Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| This compound (BIPHEP) | CDCl3 | ~ -15.7 (estimated) | Singlet | Not Applicable | Estimated based on[1] |

| (2-([1,1'-biphenyl]-4-yl)ethyl)diphenylphosphine | CDCl3 | -15.7 | Singlet | Not Applicable | [1] |

The Influence of Atropisomerism on the 31P NMR Spectrum

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, in this case, the C-C bond connecting the two phenyl rings of the biphenyl backbone. For BIPHEP, this restricted rotation can, in principle, lead to the existence of two stable, non-superimposable enantiomers (R and S).

However, at room temperature, the energy barrier for this rotation in the free BIPHEP ligand is low enough to allow for rapid interconversion between the atropisomers. This dynamic process means that the two phosphorus nuclei, which would be in distinct chemical environments in a static, single atropisomer, experience an averaged environment on the NMR timescale. Consequently, the 31P NMR spectrum shows a single, sharp signal. It is important to note that upon coordination to a metal center, this rotation can be hindered, leading to the observation of distinct signals for the now diastereotopic phosphorus atoms.

Experimental Protocol for 31P NMR of BIPHEP

The following provides a detailed methodology for acquiring a high-quality 31P NMR spectrum of BIPHEP.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of BIPHEP into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). Ensure the solvent is of high purity to avoid extraneous signals.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. BIPHEP is an air-sensitive compound, and for prolonged storage or for highly quantitative measurements, it is advisable to prepare the sample under an inert atmosphere (e.g., in a glovebox) and use a sealed NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Spectrometer: A multinuclear NMR spectrometer with a phosphorus-capable probe, operating at a field strength of, for example, 9.4 T (corresponding to a 1H frequency of 400 MHz and a 31P frequency of 162 MHz).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl3. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Experiment: A standard one-dimensional phosphorus experiment with proton decoupling (e.g., zgpg30).

-

Pulse Program: A 30° or 90° pulse angle can be used. A smaller pulse angle allows for a shorter relaxation delay.

-

Decoupling: Inverse-gated proton decoupling is recommended for quantitative measurements to suppress the Nuclear Overhauser Effect (NOE). For routine qualitative spectra, standard broadband proton decoupling is sufficient.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally adequate for qualitative spectra. For quantitative analysis, a longer delay (5-7 times the longest T1) is necessary.

-

Number of Scans (NS): 8 to 64 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 200 ppm, centered around 0 ppm, is usually sufficient to cover the chemical shift range of most common phosphine ligands.

-

-

Referencing: The spectrum should be referenced externally to 85% H3PO4 at 0.0 ppm.

3. Data Processing:

-

Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically.

-

Perform a baseline correction.

-

Calibrate the chemical shift scale by setting the reference signal of 85% H3PO4 to 0.0 ppm.

Conclusion

The 31P NMR spectrum of this compound is a critical tool for its characterization. At room temperature, the spectrum is simplified by the rapid atropisomeric interconversion, resulting in a single resonance. The expected chemical shift is in the typical range for triarylphosphines. Adherence to the detailed experimental protocol will ensure the acquisition of a high-quality spectrum, enabling researchers, scientists, and drug development professionals to confidently verify the structure and purity of this important chiral ligand.

References

Unveiling the Structural Nuances of 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP) Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl (BIPHEP) complexes, offering a comprehensive overview of their crystal structures, synthesis protocols, and catalytic applications. By presenting detailed quantitative data, experimental methodologies, and visual representations of reaction mechanisms, this document serves as a vital resource for professionals engaged in chemical research and development.

Core Structural Insights into BIPHEP Complexes

This compound, commonly known as BIPHEP, is a chiral diphosphine ligand renowned for its application in asymmetric catalysis. The unique stereochemical properties of BIPHEP arise from the restricted rotation around the biphenyl C-C bond, leading to atropisomerism. This chirality is effectively transferred to the metal center upon complexation, influencing the stereochemical outcome of catalytic reactions.

The coordination of BIPHEP to various transition metals, including nickel, palladium, ruthenium, and copper, has been extensively studied. X-ray crystallography has been a pivotal technique in elucidating the precise three-dimensional arrangements of these complexes, revealing key structural parameters that govern their reactivity and selectivity.

Crystal Structure of BIPHEP Ligand

The free BIPHEP ligand crystallizes in the C2/c space group, with both enantiomers present in the unit cell. This is indicative of BIPHEP being a "tropos" ligand, meaning it has a low barrier to racemization in solution.[1]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for several representative BIPHEP-metal complexes, providing a comparative analysis of their structural features.

Table 1: Crystal Data and Structure Refinement for Selected BIPHEP Complexes

| Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| [Ni(BIPHEP)Br₂] | C₃₆H₂₈Br₂NiP₂ | Monoclinic | P2₁/a | Data not available | Data not available | Data not available | Data not available |

| PdCl₂(BIPHEP) | C₃₆H₂₈Cl₂P₂Pd | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| [Cu(BIPHEP)(bpy)][PF₆] | C₄₆H₃₆CuF₆N₂P₃ | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| [CpRu(BIPHEP)(MeCN)]PF₆ | C₄₄H₃₇F₆N₂PRu | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Detailed unit cell parameters were not fully available in the public search results. Researchers are encouraged to consult the primary literature cited for complete crystallographic information.

Table 2: Selected Bond Lengths and Angles for Selected BIPHEP Complexes

| Complex | M-P (Å) | P-M-P Angle (°) | Coordination Geometry |

| [Ni(BIPHEP)Br₂] | Data not available | 93.3, 94.7 | Severely tetrahedrally-distorted square planar |

| PdCl₂(BIPHEP) | Data not available | Data not available | Data not available |

| [Cu(BIPHEP)(bpy)][PF₆] | Data not available | Data not available | Distorted tetrahedral |

| [CpRu(BIPHEP)(MeCN)]PF₆ | Data not available | Data not available | Data not available |

Note: Specific bond lengths were not fully available in the public search results. The provided data highlights the key geometric features.

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of BIPHEP complexes are crucial for their successful application. The following sections provide representative experimental protocols.

Synthesis of Dichloro[this compound]palladium(II) [PdCl₂(BIPHEP)]

A mixture of PdCl₂(cod) (1.00 mmol) and BIPHEP (1.02 mmol) in dichloromethane (30 mL) is stirred for 1 hour at room temperature. The volatiles are then removed under reduced pressure. The resulting yellow residue is dissolved in a minimum amount of dichloromethane and recrystallized by slow diffusion of pentane into the concentrated dichloromethane solution at room temperature, yielding yellow prismatic crystals.

Synthesis of [Ni(BIPHEP)Br₂]

The complex [Ni(BIPHEP)Br₂] is synthesized via a ligand-exchange reaction between [Ni(dme)Br₂] (where dme is 1,2-dimethoxyethane) and the BIPHEP ligand.[1]

Synthesis of [Cu(BIPHEP)(bpy)][PF₆]

Heteroleptic [Cu(BIPHEP)(N^N)][PF₆] complexes, where N^N is a bipyridine-type ligand, are synthesized and characterized using various spectroscopic methods. The single crystal structures confirm a distorted tetrahedral coordination environment around the copper center.

Synthesis of Ruthenium(II)-BIPHEP Complexes

Several Ru(II) complexes bearing BIPHEP-type ligands have been synthesized and characterized by NMR spectroscopy and single-crystal X-ray analysis.[2] A general procedure for the synthesis of related Ru(II) bipyridine complexes involves the reaction of a Ru(II) precursor with the desired ligands in a suitable solvent under reflux.

Catalytic Applications and Mechanisms

BIPHEP-metal complexes are highly effective catalysts in a variety of organic transformations, particularly in asymmetric synthesis. The following diagrams illustrate the catalytic cycles of two important reactions where BIPHEP complexes have shown significant utility.

Kumada Coupling

Nickel-BIPHEP complexes are active catalysts for the Kumada cross-coupling reaction, which forms a new carbon-carbon bond by reacting a Grignard reagent with an organic halide.

References

The Dual Nature of BIPHEP: An In-depth Technical Guide to its Electronic and Steric Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIPHEP (2,2'-bis(diphenylphosphino)-1,1'-biphenyl) is a chiral diphosphine ligand that has garnered significant attention in the field of asymmetric catalysis. Its unique structural characteristics, particularly its axial chirality and conformational flexibility, play a crucial role in the efficacy and stereoselectivity of various chemical transformations. This technical guide provides a comprehensive overview of the electronic and steric properties of the BIPHEP ligand, offering insights into its behavior in catalytic systems. The information presented herein is supported by quantitative data, detailed experimental methodologies, and logical visualizations to aid researchers in harnessing the full potential of this versatile ligand.

Steric Properties

The steric environment created by a ligand is a critical determinant of the selectivity and reactivity of a metal catalyst. For bidentate phosphine ligands like BIPHEP, key steric descriptors include the bite angle and the Tolman cone angle.

A defining steric feature of BIPHEP is its "tropos" nature. Unlike its more rigid analogue, BINAP, which has a high barrier to rotation around the biphenyl C-C bond, BIPHEP interconverts rapidly between its (R)- and (S)-atropisomers at room temperature in solution.[1] This fluxional behavior can be a powerful tool in catalysis, as the coordination to a metal center can lock the ligand into a specific, catalytically active conformation.[1][2]

Quantitative Steric Data

The steric parameters of BIPHEP can be precisely determined through X-ray crystallography of its metal complexes. While the cone angle for the free ligand is not commonly reported, the bite angle in coordinated complexes provides a reliable measure of its steric influence at the metal center.

| Parameter | Value | Metal Complex | Method |

| P-M-P Bite Angle | 93.3° | [Ni(BIPHEP)Br2] | X-ray Crystallography |

| P-M-P Bite Angle | 94.7° | [Ni(BIPHEP)Br2] | X-ray Crystallography |

Table 1: Experimentally determined P-M-P bite angles for a Nickel(II)-BIPHEP complex.[1]

Electronic Properties

These studies indicate that the σ-donation from the phosphorus lone pairs to the metal d-orbitals is a key feature of the BIPHEP-metal bond. The electronic properties can be further modulated by introducing substituents on the phenyl rings of the phosphino groups or on the biphenyl backbone.[4] For instance, the introduction of electron-withdrawing or electron-donating groups can fine-tune the catalytic activity for specific reactions.

Experimental Protocols

The characterization of BIPHEP and its metal complexes relies on a suite of standard analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of BIPHEP-metal complexes.

Methodology:

-

Crystal Growth: High-quality single crystals of the BIPHEP-metal complex are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or layering of solvents.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and angles.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of BIPHEP in solution.

Methodology:

-

Sample Preparation: A solution of the BIPHEP ligand or its metal complex is prepared in a suitable deuterated solvent.

-

¹H NMR: Provides information about the proton environment in the molecule.

-

³¹P NMR: This is particularly informative for phosphine ligands. The chemical shift of the phosphorus signal indicates its electronic environment and coordination to a metal center. Coupling constants can provide information about the connectivity of the phosphorus atoms.[7]

-

Variable Temperature (VT) NMR: Can be used to study the dynamic processes, such as the atropisomeric inversion of the BIPHEP backbone.

Synthesis of BIPHEP Ligand

The synthesis of BIPHEP can be achieved through several routes. A common approach involves the coupling of two phosphine-substituted phenyl rings. The following diagram illustrates a generalized synthetic workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantiodivergent asymmetric catalysis with the tropos BIPHEP ligand and a proline derivative as chiral selector - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ru(II) complexes bearing bulky BIPHEP-type ligands: Synthesis, x-ray diffraction analysis, and performance in alcohol acceptorless dehydrogenation - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine | European Journal of Chemistry [eurjchem.com]

- 7. researchgate.net [researchgate.net]

The Architectonics of Catalysis: A Technical Guide to Biaryl Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is of paramount importance, underpinning the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of tools available to the synthetic chemist, palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful and versatile methodology. The success of these transformations is intrinsically linked to the nature of the ancillary ligands that coordinate to the palladium center, modulating its reactivity and stability.

This technical guide provides an in-depth exploration of biaryl phosphine ligands, a class of ligands that has revolutionized the field of palladium-catalyzed cross-coupling. First introduced by the Buchwald group in 1998, these ligands are characterized by a biaryl backbone and a phosphine moiety substituted with bulky alkyl groups.[1] Their unique structural and electronic properties have enabled unprecedented efficiency in a wide range of reactions, including the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, even with challenging substrates such as aryl chlorides.[1]

This guide will delve into the core aspects of biaryl phosphine ligands, including their synthesis, key structural features, and their profound impact on catalytic activity. We will present a quantitative comparison of the performance of various commercially available ligands in key cross-coupling reactions, provide detailed experimental protocols for their synthesis and application, and visualize the underlying mechanistic principles through signaling pathway diagrams.

Core Principles of Biaryl Phosphine Ligands

The remarkable efficacy of biaryl phosphine ligands stems from a combination of their distinct steric and electronic characteristics. These ligands are typically air-stable solids, which adds to their practical utility in a laboratory setting.[1]

Key Structural Features:

-

Bulky Substituents on Phosphorus: The presence of sterically demanding alkyl groups, such as cyclohexyl or tert-butyl, on the phosphorus atom is crucial. This steric bulk promotes the formation of monoligated, highly reactive L1Pd(0) complexes, which are key intermediates in the catalytic cycle.[2]

-

Electron-Rich Nature: The dialkylphosphino group is a strong electron donor, which increases the electron density on the palladium center. This enhanced electron richness facilitates the oxidative addition of the aryl halide to the Pd(0) complex, a critical step in the catalytic cycle.[2]

-

Biaryl Backbone: The biaryl scaffold provides a rigid and tunable framework. Substituents on both aryl rings can be systematically varied to fine-tune the steric and electronic properties of the ligand, allowing for the optimization of catalytic activity for specific applications.

-

Hemilabile Arene Interaction: The "lower" aryl ring of the biaryl backbone can engage in a hemilabile interaction with the palladium center. This interaction is believed to stabilize the catalytically active species and promote the reductive elimination step, which leads to product formation.[2]

Quantitative Performance Data

The choice of biaryl phosphine ligand can have a dramatic impact on the outcome of a cross-coupling reaction. The following tables summarize the performance of several widely used biaryl phosphine ligands in the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, providing a quantitative basis for ligand selection.

Table 1: Performance of Biaryl Phosphine Ligands in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 |

| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* |

| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 99 |

| DavePhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 84 |

| JohnPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 31 |

| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 99 |

*Yield range reported for the coupling of aryl bromides with morpholine derivatives.

Table 2: Performance of Biaryl Phosphine Ligands in the Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid

| Ligand | Aryl Chloride | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| SPhos | 2-Chlorotoluene | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 98 |

| XPhos | 4-Chlorotoluene | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |

| CPhos | 4-Chlorotoluene | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 97 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative biaryl phosphine ligand and its application in a typical cross-coupling reaction.

Synthesis of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

This one-pot protocol is a convenient method for the synthesis of SPhos.[3]

Materials:

-

1,3-Dimethoxybenzene

-

n-Butyllithium (in hexanes)

-

TMEDA (N,N,N',N'-Tetramethylethylenediamine)

-

1,2-Dibromobenzene

-

Chlorodicyclohexylphosphine

-

Anhydrous THF (Tetrahydrofuran)

-

Anhydrous Toluene

-

Methanol

-

Argon atmosphere

Procedure:

-

To a solution of 1,3-dimethoxybenzene in anhydrous THF under an argon atmosphere at 0 °C, add n-butyllithium followed by TMEDA.

-

Stir the mixture at room temperature for 18 hours.

-

Cool the reaction to 0 °C and add a solution of 1,2-dibromobenzene in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Cool the mixture to -78 °C and add a solution of chlorodicyclohexylphosphine in anhydrous toluene.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Quench the reaction with methanol and concentrate under reduced pressure.

-

The residue is then purified by chromatography to afford SPhos as a white solid.

General Procedure for Suzuki-Miyaura Coupling using SPhos

This protocol describes a typical Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.[4]

Materials:

-

Aryl chloride

-

Arylboronic acid

-

Potassium phosphate (K₃PO₄)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos

-

Toluene

-

Water

-

Argon atmosphere

Procedure:

-

In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl chloride, arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the tube with argon three times.

-

Under a positive pressure of argon, add palladium(II) acetate and SPhos.

-

Add toluene via syringe and seal the tube.

-

Stir the reaction mixture at room temperature for the specified time.

-

Upon completion (monitored by TLC or GC-MS), quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired biaryl product.

Mechanistic Insights and Signaling Pathways

The catalytic cycle of palladium-catalyzed cross-coupling reactions is a well-orchestrated sequence of elementary steps. Biaryl phosphine ligands play a crucial role in each of these steps, enhancing the overall efficiency of the process.

The Catalytic Cycle of Buchwald-Hartwig Amination

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

The bulky and electron-rich biaryl phosphine ligand (L) facilitates the initial oxidative addition of the aryl halide (Ar-X) to the Pd(0) center. The steric bulk of the ligand promotes the formation of a monoligated Pd(0) species, which is more reactive towards oxidative addition. Subsequently, the amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex. The final, product-forming step is reductive elimination, which is also accelerated by the biaryl phosphine ligand. The hemilabile interaction of the biaryl backbone is thought to play a key role in promoting this step.

Experimental Workflow for Ligand Synthesis

The synthesis of biaryl phosphine ligands can be streamlined into a one-pot procedure, making them readily accessible.

Caption: One-pot synthesis workflow for biaryl phosphine ligands.

Asymmetric Catalysis

The modularity of the biaryl phosphine ligand scaffold has been exploited in the development of chiral ligands for asymmetric catalysis. By introducing chirality into the biaryl backbone (atropisomerism) or at the phosphorus atom, highly enantioselective transformations can be achieved.

A notable application is the asymmetric hydrogenation of prochiral olefins. For instance, the ruthenium-catalyzed asymmetric hydrogenation of dimethyl itaconate using chiral biaryl diphosphine ligands, such as Cl-MeOBIPHEP, can afford the corresponding product with enantiomeric excesses (ee) of up to 97%.[5]

Table 3: Asymmetric Hydrogenation of Dimethyl Itaconate

| Chiral Ligand | Catalyst | Solvent | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |

| (S)-Cl-MeOBIPHEP | [Ru(COD)(2-methylallyl)₂] | Methanol | 50 | 25 | 16 | >99 | 97 |

Conclusion

Biaryl phosphine ligands have undeniably transformed the landscape of palladium-catalyzed cross-coupling chemistry. Their unique combination of steric bulk, electron-richness, and a tunable biaryl framework provides catalysts with exceptional activity, stability, and broad substrate scope. This has enabled the synthesis of complex molecules under milder conditions and with greater efficiency than previously possible. For researchers, scientists, and drug development professionals, a deep understanding of the principles governing the function of these ligands is essential for the rational design of synthetic routes and the optimization of catalytic processes. The continued development of novel biaryl phosphine architectures promises to further expand the boundaries of what is achievable in modern organic synthesis.

References

- 1. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 2. Dialkylbiaryl phosphine ligands - Wikiwand [wikiwand.com]

- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]

An In-depth Technical Guide to [2-(2-diphenylphosphanylphenyl)phenyl]-diphenylphosphane (BIPHEP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the IUPAC name [2-(2-diphenylphosphanylphenyl)phenyl]-diphenylphosphane, commonly known as 2,2'-Bis(diphenylphosphino)-1,1'-biphenyl or BIPHEP. This document details its chemical properties, synthesis protocols, and significant applications, particularly in the realm of catalysis, which is of paramount interest to drug development and chemical synthesis.

Chemical Identity and Properties

[2-(2-diphenylphosphanylphenyl)phenyl]-diphenylphosphane is a bidentate phosphine ligand, a class of compounds widely utilized in coordination chemistry and catalysis. Its structure, featuring a biphenyl backbone with two diphenylphosphino groups at the 2 and 2' positions, imparts specific steric and electronic properties that are crucial for its catalytic activity.

Table 1: Physicochemical Properties of BIPHEP

| Property | Value |

| IUPAC Name | [2-(2-diphenylphosphanylphenyl)phenyl]-diphenylphosphane[1] |

| Common Names | This compound, BIPHEP |

| CAS Number | 84783-64-2[1][2] |

| Molecular Formula | C₃₆H₂₈P₂[1][2][3] |

| Molecular Weight | 522.56 g/mol [2] |

| Appearance | White crystalline solid[3][4] |

| Melting Point | 210-214 °C[3] |

| Solubility | Soluble in toluene[3] |

Synthesis and Experimental Protocols

The synthesis of BIPHEP can be achieved through several routes. One common method involves an Ullmann coupling reaction followed by a reduction step.[5] A detailed, generalized protocol based on literature procedures is provided below. A related, well-documented procedure is the synthesis of the analogous ligand BINAP, which involves the formation of a ditriflate intermediate followed by a nickel-catalyzed phosphine insertion.

Experimental Protocol: Synthesis of BIPHEP via Ullmann Coupling and Reduction

This protocol is a generalized representation of a synthetic route described in the literature.[5]

Step 1: Ullmann Coupling of 2-Iodophenyldiphenylphosphine Oxide

-

Combine 2-iodophenyldiphenylphosphine oxide, copper powder, and a high-boiling point solvent (e.g., dimethylformamide) in a reaction flask equipped with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux and maintain the temperature for several hours until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and filter to remove the copper salts.

-

The filtrate, containing 2,2'-bis(diphenylphosphinyl)-1,1'-biphenyl, is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Step 2: Reduction to this compound (BIPHEP)

-

Dissolve the purified 2,2'-bis(diphenylphosphinyl)-1,1'-biphenyl in an appropriate solvent such as xylene in a flask under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Add a reducing agent, such as trichlorosilane (HSiCl₃), and a tertiary amine base (e.g., triethylamine).[4]

-

Heat the mixture at reflux for several hours.[4]

-

After cooling, the reaction is carefully quenched with an aqueous solution of sodium bicarbonate.[4]

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the resulting solid is recrystallized to yield pure BIPHEP.[4]

Applications in Catalysis

BIPHEP is a highly effective ligand in various transition metal-catalyzed reactions. Its ability to form stable chelate complexes with metals like palladium and rhodium is central to its catalytic prowess. These complexes have demonstrated superior activity in several key organic transformations.[4]

Table 2: Catalytic Applications of BIPHEP

| Reaction Type | Metal Catalyst | Key Advantages |

| Grignard Cross-Coupling | Palladium (Pd) | High selectivity for the formation of secondary products.[4] |

| Michael Addition of Boronic Acids | Rhodium (Rh) | Superior catalytic activity compared to other bisphosphine ligands.[4] |

The structural rigidity and chirality that can be introduced into the biphenyl backbone of ligands like BIPHEP are crucial for asymmetric catalysis, a field of immense importance in drug development for the synthesis of enantiomerically pure compounds. While BIPHEP itself is achiral, it serves as a foundational structure for a class of chiral atropisomeric biaryl diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which are renowned for their high enantioselectivity in asymmetric reactions.[6]

Logical Workflow and Catalytic Cycle

The following diagrams illustrate the general workflow for the synthesis of BIPHEP and a simplified catalytic cycle where a BIPHEP-metal complex might be involved.

References

- 1. This compound | C36H28P2 | CID 2734940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2 -Bis(diphenylphosphino)-1,1 -biphenyl AldrichCPR 84783-64-2 [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,2'-Bis(diphenylphosphino)biphenyl revisited [infoscience.epfl.ch]

- 6. pnas.org [pnas.org]

An In-depth Technical Guide to the Handling and Stability of BIPHEP Ligands

For Researchers, Scientists, and Drug Development Professionals